2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide
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Overview
Description
2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide with naphthaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction can produce amine-substituted pyrazoles.
Scientific Research Applications
2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-METHYL-5-OXO-1-PHENYL-1H-PYRAZOL-4-YL)BENZOIC ACID: Similar in structure but with a benzoic acid moiety instead of naphthalene.
5-METHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL: Lacks the hydrazide group and naphthalene moiety.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in multiple scientific fields make it a valuable compound for research and development .
Properties
Molecular Formula |
C17H16N4O2 |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C17H16N4O2/c1-11-15(17(23)21-19-11)9-16(22)20-18-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,10,15H,9H2,1H3,(H,20,22)(H,21,23)/b18-10+ |
InChI Key |
CSNAEZXALLKKFR-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=NNC(=O)C1CC(=O)NN=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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